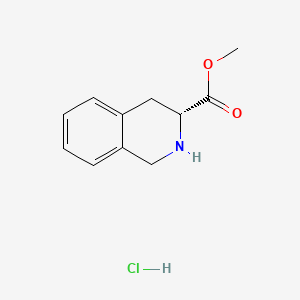

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Chemical Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the absolute configuration at the chiral center through the (R)-descriptor. The compound registry maintains the Chemical Abstracts Service number 146074-43-3, which serves as the primary identifier in chemical databases worldwide. Alternative systematic names include 3-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride, (3R)- (9CI), which reflects the compound's structural organization and stereochemical features.

The molecular descriptor database recognizes multiple synonymous designations for this compound, reflecting variations in nomenclature conventions across different chemical literature sources. Common alternative names include methyl 1,2,3,4-tetrahydro-isoquinoline-3(R)-carboxylate hydrochloride and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride. The simplified molecular-input line-entry system representation provides the canonical structural encoding: methyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Additional registry identifiers include the Molecular Design Limited number MFCD07778614, which facilitates cross-referencing in chemical inventory systems.

Table 1: Chemical Nomenclature and Registry Information

| Designation Type | Name/Number |

|---|---|

| Primary Systematic Name | This compound |

| Chemical Abstracts Service Number | 146074-43-3 |

| Molecular Design Limited Number | MFCD07778614 |

| Alternative Systematic Name | 3-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride, (3R)- |

| International Union of Pure and Applied Chemistry Name | methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Molecular Formula and Physicochemical Properties

The molecular formula C₁₁H₁₄ClNO₂ defines the atomic composition of this compound, encompassing eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of 227.69 grams per mole reflects the combined atomic masses of all constituent elements. This molecular weight falls within the optimal range for pharmaceutical compounds, facilitating favorable absorption and distribution characteristics in biological systems.

The compound exhibits distinctive physicochemical properties that influence its handling, storage, and application in research settings. The melting point ranges from 261 to 263 degrees Celsius with decomposition, indicating thermal stability under standard laboratory conditions but requiring careful temperature control during synthesis and purification procedures. The hydrochloride salt form enhances water solubility compared to the free base, making it suitable for aqueous formulations and biological assays. Storage requirements specify maintenance under inert atmospheric conditions at temperatures between 2 and 8 degrees Celsius to preserve chemical integrity and prevent degradation.

The stereochemical configuration at the 3-position carbon center represents a critical physicochemical feature, as the (R)-absolute configuration influences molecular interactions and biological activity. The compound typically appears as a white to off-white solid in its pure form, with crystalline characteristics that facilitate analytical characterization. Solubility properties indicate compatibility with polar solvents such as water and methanol, attributed to the presence of the carboxylic acid ester and amino functional groups. The optical rotation properties reflect the chiral nature of the molecule, enabling enantiomeric purity assessment through polarimetric analysis.

Table 2: Physicochemical Properties

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ | - |

| Molecular Weight | 227.69 g/mol | Standard atomic weights |

| Melting Point | 261-263°C (decomp) | Atmospheric pressure |

| Physical Appearance | White to off-white solid | Pure compound |

| Storage Temperature | 2-8°C | Inert atmosphere |

| Solubility | Soluble in polar solvents | Water, methanol |

| Chemical Abstracts Service Number | 146074-43-3 | Registry identifier |

| Stereochemical Configuration | (R)-absolute configuration | 3-position carbon |

Historical Context and Significance in Chemical Research

The development of this compound emerges from the broader historical evolution of tetrahydroisoquinoline chemistry, which gained prominence in the mid-twentieth century as researchers recognized the importance of this structural motif in natural product synthesis. The compound's creation date in chemical databases traces to 2007, reflecting its relatively recent addition to the documented chemical literature. This timeline corresponds with advances in asymmetric synthesis methodologies that enabled the practical preparation of enantiomerically pure tetrahydroisoquinoline derivatives.

The significance of this compound in chemical research stems from its role as a chiral building block for pharmaceutical development and its utility in studying stereochemical effects on biological activity. Research applications focus on the compound's potential as an intermediate in the synthesis of more complex molecular structures, particularly those targeting neurological and cardiovascular therapeutic areas. The defined (R)-stereochemistry provides researchers with a tool for investigating structure-activity relationships and developing enantioselective synthetic strategies.

Contemporary research interest in this compound reflects the ongoing importance of chiral molecules in drug discovery and development. The compound serves as a model system for studying asymmetric transformations and evaluating new synthetic methodologies. Academic and industrial research laboratories utilize this compound for fundamental studies in organic chemistry, particularly in areas related to heterocyclic chemistry and stereochemical control. The availability of both (R)- and (S)-enantiomers enables comparative studies that advance understanding of chirality effects in chemical and biological systems.

Table 3: Research Significance Timeline

| Period | Development | Research Focus |

|---|---|---|

| Mid-20th Century | Tetrahydroisoquinoline chemistry emergence | Natural product synthesis |

| 2007 | Compound documentation in databases | Chemical registry establishment |

| 2010s | Asymmetric synthesis advancement | Enantiomeric purity achievement |

| Present | Pharmaceutical building block applications | Drug discovery and development |

| Current Research | Stereochemical studies | Structure-activity relationships |

Properties

IUPAC Name |

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The racemic mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be resolved using (-)-menthol as a chiral auxiliary. This method, detailed in US5359074A , involves:

-

Cyclization of Dihalo-o-xylylenes : Dihalo-o-xylylenes react with formaldehyde under basic conditions to form the dicarboxylic acid ester intermediate.

-

Diastereomer Formation : The racemic acid is treated with (-)-menthol in the presence of p-toluenesulfonic acid, yielding two diastereomeric menthyl esters.

-

Chromatographic Separation : The diastereomers are separated via silica gel column chromatography (cyclohexane/ethyl acetate, 7:3), isolating the (R)-enantiomer with >99% enantiomeric excess .

-

Hydrolysis and Salt Formation : The (R)-menthyl ester undergoes alkaline hydrolysis, followed by acidification to yield the free (R)-acid. Subsequent treatment with HCl in methanol forms the hydrochloride salt .

Key Data :

| Step | Conditions | Yield (%) | Purity |

|---|---|---|---|

| Diastereomer formation | Reflux in toluene, 30 hours | 83% | >99% ee |

| Chromatography | Silica gel, cyclohexane/EtOAc | — | >99% |

Cyclization of D-Phenylalanine Derivatives

This approach, outlined in JPH06157466A , leverages the chirality of D-phenylalanine to direct the synthesis of the (R)-enantiomer:

-

Esterification : D-phenylalanine is converted to its methyl ester using methanol and H₂SO₄.

-

Cyclization : The ester reacts with formaldehyde in trifluoroacetic acid (TFA) at reflux, forming methyl D-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Alkaline Hydrolysis : The ester is hydrolyzed with NaOH, yielding D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Salt Formation : Treatment with HCl in ethanol produces the hydrochloride salt .

Critical Parameters :

One-Pot Synthesis via Dihalo-o-xylylenes

US5359074A describes a streamlined route using dihalo-o-xylylenes:

-

Cyclization : Dihalo-o-xylylene reacts with formaldehyde under basic conditions, forming the dicarboxylic acid ester.

-

Decarboxylation : Basic hydrolysis and acid work-up yield (D,L)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Chiral Resolution : The racemic mixture is resolved using (-)-menthol, as described in Section 1 .

-

Esterification : The (R)-acid is esterified with methanol under acid catalysis to form the methyl ester.

Optimized Yields :

Multi-Step Synthesis via Amidation and Cyclization

Methods from J-stage articles involve:

-

Amidation : Methyl 2-amino-3-oxobutanoate hydrochloride reacts with acyl chlorides (e.g., cyclopropanecarboxylic acid) to form intermediates.

-

Cyclization : Iodine, triphenylphosphine, and Et₃N promote cyclization to oxazole derivatives.

-

Reduction and Chlorination : LiAlH₄ reduces esters to alcohols, followed by SOCl₂ chlorination.

-

Alkylation : Mitsunobu reactions or nucleophilic substitution introduce substituents.

-

Deprotection and Salt Formation : Boc groups are removed via HCl, and the free base is treated with HCl to form the hydrochloride .

Example Reaction Sequence :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidation | EDC·HCl, i-Pr₂NEt | 58% |

| Cyclization | I₂, PPh₃, Et₃N | 75% |

| Chlorination | SOCl₂, CH₂Cl₂ | 72% |

Comparative Analysis of Preparation Methods

The table below contrasts key methods in terms of efficiency, enantiomeric control, and scalability:

Analytical Characterization

Key analytical data for (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include:

-

¹H-NMR (CF₃CO₂D, 270 MHz) : δ 3.51–3.66 (dd, 2H), 4.64–4.78 (m, 3H), 7.24–7.48 (m, 4H)

-

TLC (Silica Gel) : Rf = 0.3 (ethyl acetate/MeOH/glacial acetic acid/H₂O, 70:30:5:5)

Industrial and Research Applications

The compound serves as a precursor for bioactive molecules, including:

Chemical Reactions Analysis

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Mechanism of Action

The mechanism of action of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions . The pathways involved in its action are complex and may include interactions with multiple targets within the cell.

Comparison with Similar Compounds

Halogenated Derivatives

- 6-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS: 33537-99-4): A chloro-substituted analog with 97% purity.

- 8-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 284027-36-7): The electron-withdrawing CF3 group enhances metabolic stability, making it suitable for CNS drug development .

Ester vs. Carboxylic Acid Derivatives

- (S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Hydrochloride (CAS: 54329-54-3): Similarity score: 0.98 .

Functionally Modified TIQs in Pharmaceuticals

- Quinapril Impurity G/H (CAS: 103733-49-9 / 103775-06-0):

- (1S,3S)-Methyl 6,7-Dimethoxy-1-Phenyl-TIQ-3-Carboxylate :

Key Considerations in Comparative Analysis

- Substituent Effects : Halogen or methoxy groups enhance bioactivity and stability but may reduce solubility.

Tables

Table 1. Comparative Physical Properties of Selected TIQs

Biological Activity

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 146074-43-3) is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 146074-43-3

The compound features a tetrahydroisoquinoline backbone, which is known for its diverse biological activities, including interactions with neurotransmitter receptors and potential anticancer properties.

Pharmacological Effects

-

Dopamine Receptor Modulation :

Research indicates that tetrahydroisoquinoline derivatives can act as modulators of dopamine receptors. For instance, studies have shown that certain analogs exhibit selective binding to D1 and D2 dopamine receptors, influencing dopaminergic signaling pathways . -

Chloride Transport Enhancement :

A series of related compounds have demonstrated the ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This suggests potential therapeutic applications for respiratory diseases . -

Neuroprotective Effects :

Some studies have highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives against neurodegenerative diseases. They may exert protective effects by modulating oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Modifications at the 1 and 2 positions of the isoquinoline ring can enhance receptor selectivity and potency.

- The introduction of various substituents on the carboxylate moiety can lead to improved biological activity and reduced side effects .

Case Study 1: Dopamine Receptor Agonism

A study investigated the effects of (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate on D2 receptor signaling in mouse models. The compound was found to exhibit partial agonist activity with a bias towards G protein signaling pathways over β-arrestin recruitment. This suggests a potential for developing drugs with fewer side effects related to full agonism at dopamine receptors .

Case Study 2: Cystic Fibrosis Treatment

In a cellular model of cystic fibrosis, derivatives of tetrahydroisoquinoline were tested for their ability to restore chloride ion transport. The most potent analogs showed EC50 values below 10 nM, indicating strong potential for therapeutic development aimed at treating cystic fibrosis by correcting CFTR function .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride with high enantiomeric purity?

A common approach involves reacting (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with thionyl chloride (SOCl₂) in dry methanol to form the methyl ester, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Recrystallization from methanol-diethyl ether or chloroform-diethyl ether mixtures enhances purity. The enantiomeric excess can be confirmed via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry and structural integrity (e.g., ¹H/¹³C NMR).

- HPLC with UV/Vis or MS detection : For purity assessment and enantiomeric separation using chiral columns.

- Melting point analysis : Decomposition temperatures (>250°C) provide insights into thermal stability .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers ensure compliance with pharmaceutical purity standards for this compound?

Pharmaceutical reference standards (e.g., EP/JP/USP monographs) should be used for method validation. Impurity profiling via LC-MS and comparison with certified impurities (e.g., diastereomers, hydrolyzed byproducts) ensures batch-to-batch consistency. Pharmacopeial guidelines recommend ≤0.15% total impurities for API-grade material .

Advanced Research Questions

Q. How does the stereochemical configuration (R vs. S) influence biological activity in neuropharmacological studies?

The R-configuration may alter receptor binding affinity compared to the S-enantiomer. For example, structurally similar tetrahydroisoquinoline derivatives exhibit stereospecific interactions with dopamine transporters or opioid receptors. In vitro assays (e.g., radioligand binding, calcium flux) are recommended to quantify activity differences .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

Thermal decomposition (>250°C) and hygroscopicity are key concerns. Storage under inert gas (argon) at -20°C in desiccated containers minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS can identify degradation pathways (e.g., ester hydrolysis, oxidation) .

Q. Are there documented neurotoxicological risks associated with this compound or its analogs?

While not directly reported, structurally related compounds like MPTP/MPPP induce parkinsonism via selective nigrostriatal toxicity. Preclinical in vivo models (e.g., rodent MPTP paradigms) should assess dopaminergic neuron vulnerability. Trace impurities (e.g., propionoxy derivatives) must be excluded to avoid confounding results .

Q. How is this compound utilized in coordination chemistry or metal complexation studies?

The carboxylate and tertiary amine groups enable ligand behavior for transition metals (e.g., Cu²⁺, Zn²⁺). X-ray crystallography and DFT calculations can elucidate coordination geometries and stability constants. Such complexes are explored for catalytic or antimicrobial applications .

Q. What strategies resolve contradictions in reported decomposition temperatures (e.g., 248–250°C vs. 261°C)?

Discrepancies may arise from recrystallization solvents (methanol vs. chloroform) or heating rates during thermal analysis. Differential scanning calorimetry (DSC) under controlled conditions (e.g., 10°C/min in N₂) provides reproducible data. Impurity profiles should also be compared to rule out batch-specific variations .

Methodological Notes

- Stereochemical Analysis : Use Mosher’s ester derivatization or X-ray crystallography for absolute configuration confirmation.

- Impurity Tracking : Spiking experiments with certified impurities (e.g., quinapril-related analogs) improve LC-MS/MS detection limits .

- In Vivo Protocols : Dose-response studies in transgenic models (e.g., α-synuclein overexpression) may clarify neuroprotective or toxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.